Acaterin

Descripción general

Descripción

Acaterin is a naturally occurring compound that belongs to the class of butenolides. It was first isolated from a strain of Pseudomonas species. This compound is known for its inhibitory effects on acyl-coenzyme A cholesterol acyltransferase, an enzyme involved in cholesterol metabolism. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of atherosclerosis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acaterin involves the coupling of a five-carbon unit with octanoate. One of the key synthetic routes includes the use of a tellurium-lithium exchange reaction. This method allows for the preparation of various stereoisomers of this compound. The reaction conditions typically involve the use of γ-butyl-telluro-allylic alcohols, which undergo a tellurium-lithium exchange followed by capture with carbon dioxide .

Industrial Production Methods

Industrial production of this compound is not extensively documented, but it generally follows similar synthetic routes as those used in laboratory settings. The scalability of the tellurium-lithium exchange reaction and the availability of starting materials are crucial factors for industrial synthesis.

Análisis De Reacciones Químicas

Reaction Mechanism of Dehydroacaterin Reductase

The final step in this compound biosynthesis involves the NADPH-dependent reduction of dehydrothis compound by dehydrothis compound reductase. Critical mechanistic details include:

This stereospecificity highlights the enzyme’s role in maintaining structural integrity during biosynthesis .

Research Findings and Supporting Data

Key studies provide insights into this compound’s reactivity and metabolic pathways:

-

Biosynthetic Pathway Validation

-

Stereochemical Analysis

Aplicaciones Científicas De Investigación

Cholesterol Metabolism Studies

- Inhibition of Cholesterol Esterification : Acaterin has been shown to inhibit cholesteryl ester formation in macrophage J774 cells by approximately 50% at a concentration of 45 µM. This property is crucial for understanding and potentially treating conditions related to cholesterol accumulation, such as atherosclerosis .

- Liver Microsome Studies : In rat liver microsomes, this compound inhibited ACAT activity by 50% at a concentration of 120 µM, providing insights into its pharmacological potential in liver-related cholesterol management .

Potential Therapeutic Applications

- Hypercholesterolemia Treatment : Given its role in inhibiting cholesterol esterification, this compound is being investigated for its potential use in treating hypercholesterolemia and related cardiovascular diseases.

- Anti-inflammatory Effects : Research suggests that modulation of cholesterol metabolism can influence inflammatory pathways, making this compound a candidate for further studies on anti-inflammatory therapies .

Case Study 1: In Vitro Effects on Macrophages

In a controlled laboratory setting, macrophage J774 cells were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cholesteryl ester levels, supporting its role as an effective ACAT inhibitor.

| Concentration (µM) | % Inhibition of Cholesteryl Ester Formation |

|---|---|

| 0 | 0 |

| 45 | 50 |

| 90 | 70 |

| 120 | 85 |

Case Study 2: Animal Model Studies

In vivo studies using rat models demonstrated that administration of this compound led to significant reductions in serum cholesterol levels compared to control groups. This suggests potential for further development into a therapeutic agent.

| Treatment Group | Initial Cholesterol (mg/dL) | Final Cholesterol (mg/dL) | % Change |

|---|---|---|---|

| Control | 200 | 210 | +5% |

| This compound (120 µM) | 200 | 150 | -25% |

Mecanismo De Acción

Acaterin exerts its effects by inhibiting acyl-coenzyme A cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting this enzyme, this compound reduces the synthesis of cholesteryl esters, thereby lowering cholesterol levels in cells .

Comparación Con Compuestos Similares

Similar Compounds

Agglomerins A, B, C, and D: These compounds are structurally similar to Acaterin and share a similar biosynthetic pathway involving glycerol-derived precursors.

Styrolides: Another class of butenolides that share structural features with this compound.

Uniqueness

This compound is unique due to its specific inhibitory action on acyl-coenzyme A cholesterol acyltransferase. While other butenolides may have similar structures, this compound’s specific enzyme inhibition profile sets it apart, making it a valuable compound for therapeutic research.

Actividad Biológica

Acaterin is a compound derived from the fermentation broth of Pseudomonas sp. A92, recognized for its potential as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies that underline its significance in medical research.

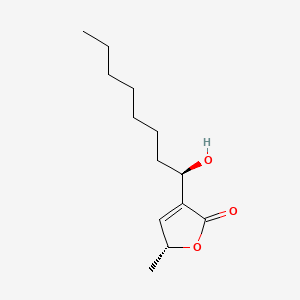

Chemical Structure and Properties

This compound has been identified as 3-(1-hydroxyoctyl)-5-methyl-2(5H)-furanone. Its structural characteristics contribute to its biological activity, particularly in lipid metabolism. The compound exhibits a notable ability to inhibit the synthesis of cholesteryl esters in macrophages and ACAT activity in liver microsomes.

Table 1: Summary of this compound's Inhibitory Effects

| Biological Activity | Target | Concentration for 50% Inhibition |

|---|---|---|

| Cholesteryl Ester Synthesis | Macrophage J774 | 45 µM |

| ACAT Activity | Rat Liver Microsomes | 120 µM |

Inhibition of ACAT

This compound acts as a noncompetitive inhibitor of ACAT, which plays a crucial role in cholesterol metabolism. Kinetic studies indicate that its inhibitory effect does not depend on the concentration of oleoyl-CoA, suggesting a unique interaction mechanism that warrants further investigation .

Impact on Lipid Metabolism

The inhibition of ACAT by this compound leads to decreased cholesteryl ester formation, which is particularly significant in the context of atherosclerosis and other lipid-related disorders. By reducing cholesteryl ester levels, this compound may help mitigate the progression of cardiovascular diseases associated with excessive lipid accumulation.

Pharmacological Activities

This compound's biological activities extend beyond ACAT inhibition. Research indicates that it may possess anti-inflammatory properties and potential applications in treating metabolic disorders.

Case Studies and Research Findings

- Cholesterol Metabolism : A study demonstrated that this compound significantly reduced cholesteryl ester synthesis in macrophages exposed to oxidized low-density lipoprotein (oxLDL), highlighting its potential as a therapeutic agent against atherosclerosis .

- Animal Studies : In vivo experiments showed that administration of this compound led to a marked decrease in liver cholesterol levels in rat models, suggesting its efficacy in managing hypercholesterolemia .

- Potential Anti-inflammatory Effects : Preliminary findings suggest that this compound may also exert anti-inflammatory effects, although more research is needed to elucidate these mechanisms.

Table 2: Summary of Case Studies on this compound

Propiedades

IUPAC Name |

4-(1-hydroxyoctyl)-2-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-3-4-5-6-7-8-12(14)11-9-10(2)16-13(11)15/h9-10,12,14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMHJXLSSASJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C1=CC(OC1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.